molecular formula C18H37NO2 B14271865 Methyl 8-(nonylamino)octanoate CAS No. 141446-70-0

Methyl 8-(nonylamino)octanoate

Cat. No.: B14271865
CAS No.: 141446-70-0
M. Wt: 299.5 g/mol
InChI Key: ONGZGJQQXURCGR-UHFFFAOYSA-N
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Description

Methyl 8-(nonylamino)octanoate is an organic compound belonging to the class of esters It is characterized by the presence of a methyl ester group and a nonylamino group attached to an octanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(nonylamino)octanoate typically involves the esterification of octanoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

Octanoic acid+MethanolMethyl octanoate+Water\text{Octanoic acid} + \text{Methanol} \rightarrow \text{Methyl octanoate} + \text{Water} Octanoic acid+Methanol→Methyl octanoate+Water

Subsequently, the methyl octanoate undergoes a nucleophilic substitution reaction with nonylamine to form this compound. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors and optimizing reaction parameters such as temperature, pressure, and catalyst concentration. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(nonylamino)octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the nonylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield octanoic acid and nonylamine, while reduction can produce octanol and nonylamine.

Scientific Research Applications

Methyl 8-(nonylamino)octanoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of Methyl 8-(nonylamino)octanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in lipid metabolism, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl octanoate: Similar in structure but lacks the nonylamino group.

    Nonylamine: Contains the nonylamino group but lacks the ester functionality.

    Octanoic acid: The parent acid from which Methyl 8-(nonylamino)octanoate is derived.

Uniqueness

This compound is unique due to the presence of both the ester and nonylamino groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

CAS No.

141446-70-0

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

IUPAC Name

methyl 8-(nonylamino)octanoate

InChI

InChI=1S/C18H37NO2/c1-3-4-5-6-7-10-13-16-19-17-14-11-8-9-12-15-18(20)21-2/h19H,3-17H2,1-2H3

InChI Key

ONGZGJQQXURCGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNCCCCCCCC(=O)OC

Origin of Product

United States

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